Home > Products > Building Blocks P1839 > 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline - 94143-83-6

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Catalog Number: EVT-1550414
CAS Number: 94143-83-6
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline (TDIQ) is a conformationally restricted phenylalkylamine structurally related to amphetamine. [] TDIQ has been primarily studied for its interaction with α2-adrenergic receptors, demonstrating selective affinity for α2A-, α2B-, and α2C-adrenergic receptor subtypes. [] Research suggests it may act as an agonist or partial agonist at these receptors or interact with α2-adrenergic heteroreceptors. [] This characteristic makes it a compound of interest for investigating a range of physiological processes and potential therapeutic applications related to the adrenergic system.

Noscapine

  • Compound Description: Noscapine is a benzylisoquinoline alkaloid naturally occurring in opium poppy. It is clinically used as an antitussive drug but also exhibits weak anticancer activity. []
  • Relevance: Noscapine shares the core isoquinoline structure with TDIQ and serves as a starting point for developing more potent anticancer agents. Modifications to the noscapine scaffold, particularly at the N-methyl group in the 6'-position, are explored to enhance anticancer activity. []

N-Ethylcarbamoyl Noscapine

  • Compound Description: This noscapine derivative replaces the N-methyl group at the 6'-position with an N-ethylcarbamoyl substituent. This modification is reported to enhance the anticancer activity compared to unmodified noscapine. []
  • Relevance: N-Ethylcarbamoyl noscapine highlights the importance of modifications at the 6'-position of the isoquinoline structure for improving biological activity. This finding directly informs the development of further modified noscapine derivatives, including those with N-sulfonyl and N-sulfamoyl substitutions, which also share structural similarities with TDIQ. []

(R)-5-((S)-4,5-Dimethoxy-1,3-dihydroisobenzofuran-1-yl)-4-methoxy-6-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Compound 14q)

  • Compound Description: This compound represents a novel N-sulfonyl noscapine derivative synthesized and evaluated for its anticancer activity. It exhibits sub-micromolar activity against various cancer cell lines, including MCF-7, PANC-1, MDA-MB-435, and SK-MEL-5. []
  • Relevance: Compound 14q demonstrates the successful enhancement of anticancer activity through N-sulfonyl modification on the noscapine scaffold. Like TDIQ, it highlights the potential of modified tetrahydroisoquinoline derivatives as lead compounds for developing new anticancer therapies. []

Amphetamine

  • Compound Description: Amphetamine is a potent psychostimulant drug with a phenethylamine structure. It exerts its effects by increasing dopamine and norepinephrine levels in the brain. []
  • Relevance: While structurally distinct from TDIQ, amphetamine provides a point of comparison for understanding TDIQ's pharmacological profile. Despite structural similarities to amphetamine, TDIQ does not induce locomotor stimulation or depression in rodents, suggesting a different mechanism of action. []
Overview

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular formula C10H11NO2C_{10}H_{11}NO_2. This compound features a unique structural arrangement characterized by a dioxolo ring fused to an isoquinoline core, which is partially hydrogenated. The compound is of significant interest due to its potential pharmacological properties and biochemical interactions.

Source and Classification

This compound is cataloged under the Chemical Abstracts Service (CAS) number 94143-83-6. It is classified as a member of the isoquinoline family and is noted for its structural complexity, which contributes to its diverse biological activities. Research indicates that it may act as a partial agonist at alpha-2 adrenergic receptors, implicating its relevance in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the cyclization of phenylalkylamine derivatives under controlled conditions. This method often employs specific catalysts to facilitate the reaction and improve yield.

  1. Cyclization Process: The reaction generally requires heating the precursor in the presence of a solvent and catalyst.
  2. Purification: Post-synthesis, the compound is purified through techniques such as crystallization or chromatography to achieve high purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can be described by its InChI (International Chemical Identifier):

  • InChI: InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2
  • InChI Key: JHLDJOBIUVJSTG-UHFFFAOYSA-N

The compound's structure consists of a tetrahydroisoquinoline framework with a dioxolo moiety, providing it with unique chemical properties that influence its biological activity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Removing oxygen-containing groups or reducing double bonds.
  • Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for substitution reactions.

The products formed depend on the specific conditions and reagents used; for instance, oxidation may yield hydroxylated derivatives while reduction may lead to fully saturated compounds .

Mechanism of Action

Process and Data

At the molecular level, 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline interacts with alpha-2 adrenergic receptors in the central nervous system. This interaction mediates various physiological effects such as anxiolytic (anxiety-reducing) properties. The mechanism involves binding to these receptors and modulating neurotransmitter release, which influences mood and anxiety levels in animal models .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits specific physical characteristics:

  • Molecular Weight: Approximately 179.20 g/mol.
  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.

These properties are critical for its application in scientific research and potential therapeutic uses .

Applications

Scientific Uses

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has garnered attention for its potential applications in pharmacology:

  • Anxiolytic Activity: Demonstrated effects in reducing anxiety-like behaviors in animal models suggest its use in developing new anxiolytic drugs.
  • Neuroscience Research: Its interactions with neurotransmitter systems make it a candidate for studying neurological disorders.

Further research is ongoing to explore its full therapeutic potential and mechanisms of action within biological systems .

Properties

CAS Number

94143-83-6

Product Name

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2

InChI Key

JHLDJOBIUVJSTG-UHFFFAOYSA-N

SMILES

C1CNCC2=CC3=C(C=C21)OCO3

Synonyms

5,6,7,8-tetrahydro-1,3-dioxolo(4,5-g)isoquinoline

Canonical SMILES

C1CNCC2=CC3=C(C=C21)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.